![molecular formula C7H5ClN2O B1416929 4-Chlorobenzo[d]isoxazol-3-amine CAS No. 868271-15-2](/img/structure/B1416929.png)

4-Chlorobenzo[d]isoxazol-3-amine

Overview

Description

“4-Chlorobenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C7H5ClN2O . It is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

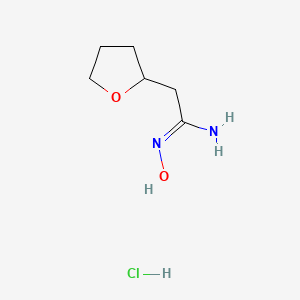

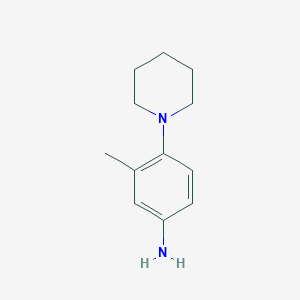

The synthesis of isoxazole derivatives, including “4-Chlorobenzo[d]isoxazol-3-amine”, has been a topic of interest in recent years. Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of these compounds often involves the use of aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates .Molecular Structure Analysis

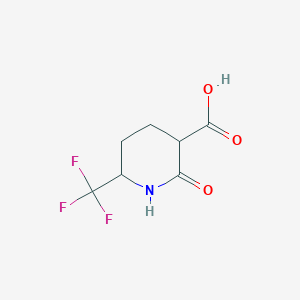

The molecular structure of “4-Chlorobenzo[d]isoxazol-3-amine” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The exact mass of the molecule is 168.0090405 g/mol .Chemical Reactions Analysis

“4-Chlorobenzo[d]isoxazol-3-amine” can participate in various chemical reactions. For instance, it can be used as a substrate in a multicomponent [3+1+2] cascade annulation reaction . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorobenzo[d]isoxazol-3-amine” include a molecular weight of 168.58 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 52 Ų .Scientific Research Applications

Pharmacology: Acetylcholinesterase Inhibition

4-Chlorobenzo[d]isoxazol-3-amine: has been studied for its potential as an acetylcholinesterase inhibitor, which is a common treatment strategy for early stages of Alzheimer’s disease . The compound’s ability to inhibit this enzyme could lead to the development of new therapeutic agents for neurodegenerative diseases.

Material Science: Heterocyclic Building Blocks

In material science, this compound serves as a versatile building block for creating heterocyclic compounds with various applications, including polymers and advanced materials with specific electronic or photonic properties .

Chemical Synthesis: Isoxazole Derivatives

The compound is used in the synthesis of isoxazole derivatives, which are valuable in drug discovery due to their biological significance. Metal-free synthetic routes to isoxazoles are particularly important for eco-friendly chemistry practices .

Biological Studies: Antimicrobial Activity

Oxazole derivatives, which include compounds like 4-Chlorobenzo[d]isoxazol-3-amine , have been extensively reviewed for their wide spectrum of biological activities, including antimicrobial properties. This makes them valuable for the development of new antibiotics and antifungal agents .

Environmental Science: Analytical Standards

While specific environmental applications of 4-Chlorobenzo[d]isoxazol-3-amine are not directly reported, compounds like these are often used as analytical standards and references in environmental sampling and pollutant analysis .

Biochemistry: Enzyme Interaction Studies

In biochemistry, 4-Chlorobenzo[d]isoxazol-3-amine can be utilized to study enzyme interactions, particularly in the context of enzyme inhibition, which is crucial for understanding metabolic pathways and designing drugs .

Mechanism of Action

Target of Action

Oxazole derivatives, to which this compound belongs, have been known to interact with a wide spectrum of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses .

Biochemical Pathways

Oxazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Oxazole derivatives have been associated with a variety of biological activities .

Future Directions

The future directions for “4-Chlorobenzo[d]isoxazol-3-amine” and its derivatives are promising. They are gaining attention in the field of medicinal chemistry due to their increasing importance . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules, including “4-Chlorobenzo[d]isoxazol-3-amine”, is highly desirable to accelerate the drug discovery programme .

properties

IUPAC Name |

4-chloro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRBIDHQEMTPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655568 | |

| Record name | 4-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

868271-15-2 | |

| Record name | 4-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)

![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)

![N-{[5-(2-chlorophenyl)thiophen-2-yl]methyl}cyclopropanamine hydrochloride](/img/structure/B1416869.png)